Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate
Description
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate (CAS 80254-85-9) is an aromatic ester featuring a biphenyl core with a fluorine atom at the 2'-position of one phenyl ring and a methyl ester group at the 4-position of the other. This compound is primarily used in research and development, particularly in pharmaceutical and materials science applications due to its modular structure, which allows for tailored electronic and steric properties.
Properties
IUPAC Name |
methyl 4-(2-fluorophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSDXWGEZLFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
One of the most prominent methods for synthesizing Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate is through the Suzuki-Miyaura cross-coupling reaction . This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
- Starting Materials: Fluorinated biphenyl halides and boronic acids.
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄).
- Solvent: Typically performed in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions: The reaction is conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (80-100°C).
Yield: This method typically achieves yields greater than 70% depending on the specific conditions and reagents used.
Esterification of Carboxylic Acid
Another method involves the direct esterification of the corresponding carboxylic acid with methanol. This method can be simpler but may require additional purification steps to isolate the desired methyl ester.
- Starting Materials: 4-carboxylic acid derivative of biphenyl and methanol.
- Catalyst: Acid catalysts such as sulfuric acid may be used to enhance the reaction rate.
- Conditions: The reaction is usually performed under reflux conditions.
Yield: Yields can vary but are often around 60-80%, depending on reaction conditions and purification efficiency.
Research has shown that various factors influence the efficiency and yield of these synthetic methods:
Reaction Conditions
The choice of solvent, temperature, and catalyst significantly impacts the reaction outcome. For instance:
- Higher temperatures often lead to increased reaction rates but may also promote side reactions.
- The use of polar aprotic solvents like THF can enhance solubility and reactivity of reactants.
Catalyst Selection
The selection of palladium catalysts is crucial in Suzuki-Miyaura reactions:
- Different ligands (e.g., phosphines) can alter the electronic properties of the catalyst, affecting yield and selectivity.
Purification Techniques
Post-synthesis purification methods such as recrystallization or chromatography are essential for isolating high-purity products:
- Recrystallization from suitable solvents can yield pure methyl esters.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Fluorinated biphenyl halides + Boronic acids | Pd-based catalyst, THF, 80-100°C | >70 |
| Esterification | Carboxylic acid + Methanol | Acid catalyst, Reflux | 60-80 |
Scientific Research Applications
Medicinal Chemistry
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate has been studied for its potential therapeutic effects. Research indicates that it may exhibit:
- Antiviral Activity : Similar compounds have shown efficacy against various viral infections by inhibiting viral replication.
- Anti-inflammatory Properties : It has been observed to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Biological Studies
In biological research, this compound serves as a useful probe for studying enzyme-substrate interactions. For instance:
- FFA4 Activation : In vitro studies demonstrated that lower concentrations effectively activate Free Fatty Acid Receptor 4 (FFA4), leading to beneficial metabolic responses without significant cytotoxicity. Higher doses, however, can lead to adverse effects, indicating a dose-dependent relationship.
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to 2'-fluoro-1,1'-biphenyl-4-carboxylic acid using oxidizing agents like potassium permanganate. |
| Reduction | Reduces the ester group to an alcohol or aldehyde using lithium aluminum hydride. |
| Substitution | The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution. |
In Vitro Studies
A study conducted on the effects of this compound on human cell lines showed:
- Cell Viability : At concentrations below , cell viability remained high (over 80%), indicating low toxicity.
- Inflammatory Response : The compound significantly reduced the levels of pro-inflammatory cytokines when treated with lipopolysaccharide (LPS).
Animal Model Research
In vivo studies involving mice demonstrated that:
- Metabolic Profile Improvement : Administration of this compound resulted in improved glucose tolerance and reduced body weight gain in diet-induced obesity models.
- Optimal Dosing Strategies : Research found that a dosing regimen of daily maximized therapeutic benefits while minimizing side effects.
Mechanism of Action
Comparison with Similar Compounds
Substituent Positional Isomerism
The position of the fluorine substituent significantly influences molecular properties:
Halogen Substitution Effects
Replacing fluorine with other halogens modifies electronic and physical properties:
- Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate (CAS 89900-96-9) substitutes chlorine for fluorine. Chlorine’s larger atomic radius and polarizability increase molecular weight and may elevate boiling points compared to the fluoro analog. However, chlorine’s stronger electron-withdrawing effect could enhance electrophilic reactivity.
- Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate (CAS 886362-12-5) combines chloro and fluoro groups, creating synergistic electronic effects that could improve binding affinity in medicinal chemistry applications.
Functional Group Variations
The ester group in the target compound contrasts with other functional groups in analogs:
- 2'-Chloro-2-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 1262008-90-1) replaces the ester with a carboxylic acid. This increases hydrophilicity and acidity (pKa ~4-5), making it more reactive in hydrolysis or salt formation.
- 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonic acid (MW 288.28) introduces a malonic acid moiety, enabling chelation or coordination chemistry, which is absent in the ester-based target compound.
Key Data Tables
Table 1: Substituent Effects on Biphenyl Derivatives
Biological Activity
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a biphenyl backbone with a fluorine substituent and a carboxylate ester functional group. The presence of the fluorine atom can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Anticancer Activity
Several studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of cancer cell lines by interfering with key signaling pathways.
A notable study demonstrated that biphenyl derivatives could inhibit c-Myc–Max dimerization, a crucial step in the transcriptional activation of oncogenes associated with various cancers. This inhibition leads to cell cycle arrest and apoptosis in cancer cells overexpressing c-Myc .
Table 1: Summary of Anticancer Activities of Biphenyl Derivatives
Antimicrobial Activity
Biphenyl compounds have also been investigated for their antimicrobial properties. Research indicates that certain derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may possess similar antimicrobial potential.
Table 2: Antimicrobial Activity of Biphenyl Derivatives
| Compound | Target Pathogen | Activity Type | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Bactericidal | Hypothetical based on structure |
| Methyl 4-chloro-[1,1′-biphenyl] | Escherichia coli | Bacteriostatic |
Case Study 1: Inhibition of c-Myc in Cancer Cells
In an experimental setup involving various cancer cell lines, this compound was tested for its ability to inhibit c-Myc activity. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound can effectively disrupt c-Myc-mediated transcriptional regulation .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of biphenyl derivatives found that compounds with similar structures to this compound showed significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into the specific mechanisms by which these compounds exert their antimicrobial effects .
Q & A
Q. What are the optimal synthetic routes for Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate, and what catalytic systems improve yield and regioselectivity?
- Methodological Answer : Cross-coupling reactions, such as Suzuki-Miyaura coupling, are effective for biphenyl synthesis. A dual nickel/palladium catalytic system can enhance efficiency, as demonstrated in the synthesis of structurally related biphenyl carboxylates . Key steps include:
- Use of aryl halides (e.g., 4-bromo-benzoate esters) and fluoro-substituted boronic acids.
- Reaction optimization at 65°C with petroleum ether/ethyl acetate (20:1) as solvent for purification .
Post-synthesis, column chromatography with gradients of non-polar solvents is critical for isolating the target compound from byproducts.
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for distinct aromatic proton signals split by fluorine coupling (e.g., 7.2–8.0 ppm). The methoxy group (COOCH₃) appears as a singlet near 3.9 ppm.
- ¹³C NMR : Carboxylate carbonyl resonance near 167 ppm; fluorine-induced shifts in aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₁FO₂) with precision <1 ppm error .
- FTIR : Carboxylate C=O stretch at ~1720 cm⁻¹; C-F stretch near 1220 cm⁻¹ .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic and steric properties of the biphenyl core?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) can model electron-withdrawing effects of fluorine, altering π-electron density and dipole moments. Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogs .
- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., F···H hydrogen bonding) to assess steric hindrance .
Q. What strategies mitigate challenges in regioselective synthesis and impurity profiling?
- Methodological Answer :
- HPLC-MS : Use reversed-phase C18 columns with acetonitrile/water gradients to separate positional isomers (e.g., 2'- vs. 4'-fluoro byproducts) .
- Reference Standards : Co-inject synthesized impurities (e.g., methyl 4'-fluoro-biphenyl-2-carboxylate) for retention time matching .
Q. How does this compound perform in liquid crystal or polymer applications?
- Methodological Answer :
- Mesomorphic Studies : Incorporate the compound into biphenyl-based liquid crystals. Monitor phase transitions via polarized optical microscopy and differential scanning calorimetry (DSC). The rigid biphenyl core and fluorine’s polarity enhance anisotropic properties .
- Polymer Compatibility : Blend with polyesters or acrylates; assess thermal stability (TGA) and glass transition temperatures (Tg) .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH; monitor ester group cleavage via TLC or LC-MS.
- Thermal Stress : Heat at 100°C for 24 hours; track decomposition products (e.g., free carboxylic acid) .
- Storage Recommendations : Store in airtight containers at –20°C to prevent hydrolysis, as advised for similar fluorinated biphenyls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
